molecular formula C10H13N3O3 B1450547 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid CAS No. 1706419-03-5

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid

Cat. No. B1450547
M. Wt: 223.23 g/mol
InChI Key: PDPLKDMHOBORDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of heterocyclic compounds and has a molecular weight of 252.26 g/mol.

Scientific Research Applications

Chemical Design and Drug Discovery

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is part of the broader family of piperidine derivatives, which have shown significant promise in drug discovery due to their versatile pharmacological properties. These compounds, including piperazine and piperidine derivatives, have been utilized in the development of a wide range of therapeutic agents. They exhibit a broad spectrum of activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and many others. The modification of the substitution pattern on the piperidine nucleus has been identified as a key factor in determining the medicinal potential of the resultant molecules. This flexibility suggests that 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid could serve as a foundational scaffold for the rational design and synthesis of new drugs targeting various diseases, highlighting the importance of piperidine-based molecular fragments in drug discovery processes (Rathi et al., 2016).

Antimicrobial and Antituberculosis Activity

Piperazine analogues, by extension, include compounds similar in structure to 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid, have demonstrated potent activity against a range of microbial pathogens, including Mycobacterium tuberculosis. The versatility of the piperazine scaffold in medicinal chemistry has led to the identification of numerous molecules with significant anti-mycobacterial properties. These findings are particularly relevant for the development of new treatments for tuberculosis, including drug-resistant and extremely drug-resistant strains. The design and structure-activity relationship studies of piperazine-based compounds provide valuable insights for medicinal chemists aiming to develop safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

properties

IUPAC Name

1-(6-oxo-1H-pyridazin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-4-8(5-11-12-9)13-3-1-2-7(6-13)10(15)16/h4-5,7H,1-3,6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPLKDMHOBORDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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